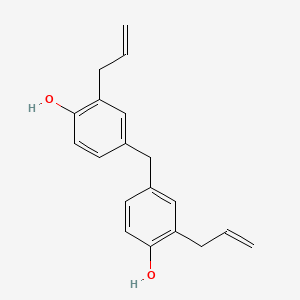

4,4'-Methylenebis(2-allylphenol)

Description

Overview of Bisphenol-Based Monomers in Polymer Chemistry

Bisphenol-based monomers are a class of organic compounds characterized by two hydroxyphenyl groups linked by a bridging structure. The most well-known example is Bisphenol A (BPA), where the two phenol (B47542) rings are connected by a propane-2,2-diyl group. nih.gov These monomers are fundamental building blocks in polymer chemistry, primarily used in the synthesis of engineering thermoplastics and thermosetting resins. nih.govrsc.org

The utility of bisphenol monomers lies in their difunctional nature, allowing them to react with other monomers to form long polymer chains. For instance, the reaction of bisphenols with phosgene (B1210022) or a phosgene equivalent yields polycarbonates, a class of strong, tough, and transparent thermoplastics used in a vast array of applications, from electronic components to optical media. nih.govnih.gov Similarly, their reaction with epichlorohydrin (B41342) produces epoxy resins, which, upon curing, form highly cross-linked, durable materials with excellent adhesion and chemical resistance, widely used in coatings, adhesives, and composites. nih.govresearchgate.net

The properties of the resulting polymers can be tuned by modifying the structure of the bisphenol monomer. rsc.org For example, introducing bulky side groups or different bridging units can alter the polymer's glass transition temperature (Tg), thermal stability, solubility, and mechanical properties. rsc.org Researchers continuously explore novel bisphenol structures to develop polymers with enhanced performance characteristics for high-tech applications. metu.edu.trresearchgate.netresearchgate.net

Significance of Allylic Functionality in Material Science

An allyl group is a substituent with the structural formula H₂C=CH−CH₂−. The carbon atom adjacent to the double bond is known as the allylic position, and it exhibits unique reactivity. mdpi.com The C-H bonds at an allylic position are weaker than typical sp³ C-H bonds, making them more susceptible to chemical reactions. mdpi.com This enhanced reactivity is a cornerstone of its significance in material science.

The presence of the double bond allows for resonance stabilization of intermediates such as allylic radicals, cations, or anions. This delocalization of electrons across the three-carbon system not only stabilizes these intermediates but also dictates the regioselectivity of reactions. mdpi.com This reactivity is harnessed in various ways in polymer and material science. A key application is in cross-linking reactions. The double bond of the allyl group can participate in polymerization and curing processes, such as thermal or radical-initiated cross-linking. This allows for the transformation of liquid resins or thermoplastic precursors into rigid, three-dimensional thermoset networks. This principle is fundamental to the vulcanization of rubber and the hardening of certain coatings and adhesives. mdpi.com

Furthermore, the allyl group serves as a versatile chemical handle for post-polymerization modification. Through reactions like thiol-ene "click" chemistry, a wide range of functionalities can be grafted onto a polymer backbone, allowing for the fine-tuning of material properties such as surface energy, biocompatibility, or optical response. mdpi.com The ability to introduce cross-links and functional groups makes allylic functionality a powerful tool for designing advanced materials with specific performance targets. mdpi.com

Research Trajectories of 4,4'-Methylenebis(2-allylphenol) in Contemporary Literature

4,4'-Methylenebis(2-allylphenol) is a bifunctional monomer that combines the structural features of a bisphenol with two reactive allyl groups. This unique combination makes it a prime candidate for the synthesis of high-performance thermosetting polymers, particularly polybenzoxazines. Contemporary research focuses on leveraging the allylic groups to enhance cross-linking density and, consequently, the thermal and mechanical properties of the resulting materials.

Polybenzoxazines are a class of phenolic resins known for their high thermal stability, low water absorption, and excellent flame retardancy. nih.govmetu.edu.tr They are synthesized from a phenol, a primary amine, and formaldehyde. By using an allylated bisphenol like 4,4'-Methylenebis(2-allylphenol) as the phenolic component, researchers can introduce additional cross-linking pathways. The polymerization of these allyl-functional benzoxazine (B1645224) monomers involves the traditional ring-opening of the oxazine (B8389632) ring, as well as a subsequent thermal cross-linking reaction of the allyl groups at higher temperatures. researchgate.net

This dual curing mechanism leads to a more densely cross-linked polymer network. Studies on related allyl-functional benzoxazines have shown that this increased cross-link density results in a higher glass transition temperature (Tg) and improved thermal stability compared to polybenzoxazines derived from non-allylated phenols. researchgate.net For example, research on benzoxazines derived from o-allylphenol demonstrated that the allyl group influences the polymerization behavior and the final properties of the thermoset. researchgate.net

The research trajectory for 4,4'-Methylenebis(2-allylphenol) and similar structures is focused on creating materials for demanding applications where high thermal and mechanical performance is critical. The data from studies on structurally related polybenzoxazines highlights the impact of monomer design on polymer properties.

Table 1: Thermal Properties of Selected Polybenzoxazines This table presents data for polymers structurally related to those derived from 4,4'-Methylenebis(2-allylphenol) to illustrate the effect of monomer structure on thermal performance.

| Monomer System | Glass Transition Temperature (Tg) | 5% Weight-Loss Temperature (Td5) | Char Yield at 800 °C |

|---|---|---|---|

| Terephthalic acid bis-[2-(6-methyl-4H-benzo[e] nih.govresearchgate.netoxazin-3-yl)]ethyl ester (TMBE) based polybenzoxazine rsc.org | 110 °C | 263 °C | 27% |

| Polybenzoxazine from o-allylphenol and 4,4'-diaminodiphenyl methane (B114726) (PoAP-ddm) researchgate.net | 139 °C | Similar to PoC-ddm | Not specified |

| Polybenzoxazine from o-cresol (B1677501) and 4,4'-diaminodiphenyl methane (PoC-ddm) researchgate.net | 166 °C | Similar to PoAP-ddm | Not specified |

The data indicates that modifications to the phenol component, such as the introduction of substituents, significantly affect the thermal properties of the resulting polybenzoxazine. The research on 4,4'-Methylenebis(2-allylphenol) follows this path, aiming to utilize its dual functionality (phenol and allyl) to create robust thermosets for advanced composites, electronics, and aerospace applications where flame retardancy and thermal stability are paramount. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

62386-37-2 |

|---|---|

Molecular Formula |

C19H20O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

4-[(4-hydroxy-3-prop-2-enylphenyl)methyl]-2-prop-2-enylphenol |

InChI |

InChI=1S/C19H20O2/c1-3-5-16-12-14(7-9-18(16)20)11-15-8-10-19(21)17(13-15)6-4-2/h3-4,7-10,12-13,20-21H,1-2,5-6,11H2 |

InChI Key |

USBRHIZNALIOEI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CC=C)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving 4,4 Methylenebis 2 Allylphenol

Fundamental Polymerization and Crosslinking Pathways

The thermal curing of 4,4'-Methylenebis(2-allylphenol) proceeds without the need for catalysts, relying on heat to initiate a cascade of reactions. The bifunctional nature of the monomer, possessing two distinct reactive centers (the phenol (B47542) and the allyl group), leads to a multifaceted polymerization process.

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orglibretexts.orgorganic-chemistry.org In the context of 4,4'-Methylenebis(2-allylphenol), the most significant ene reaction is an intramolecular cyclization. This process is thermally induced and is a key step in the formation of chromane rings.

The reaction proceeds via the tautomerization of the o-allylphenol to a quinone methide intermediate. This intermediate then undergoes an intramolecular ene reaction where the allylic C-H bond adds across the exocyclic double bond, leading to the formation of a stable six-membered chromane ring. This cyclization is a thermally activated, concerted process. wikipedia.org While specific kinetic data for 4,4'-Methylenebis(2-allylphenol) is not extensively documented, studies on analogous o-allylphenol compounds show these reactions typically occur at elevated temperatures, often in the range of 150-250°C. wikipedia.org The rate of reaction is influenced by the electronic nature of the enophile; more electron-deficient systems tend to react faster and at lower temperatures. bhu.ac.in

| Reaction Type | Key Features | Typical Conditions | Resulting Structure |

| Intramolecular Ene Reaction | Pericyclic, concerted mechanism involving a quinone methide intermediate. | High temperatures (e.g., 150-250°C). | Formation of chromane rings. |

| Diels-Alder Cycloaddition | [4+2] cycloaddition between a diene and a dienophile. | High temperatures. | Formation of cyclohexene derivatives, leading to crosslinks. |

| Free Radical Polymerization | Chain reaction involving initiation, propagation, and termination. Prone to degradative chain transfer. | Initiated by heat or radical initiators. | Formation of short oligomeric chains and crosslinks. |

| Alternating Copolymerization | Reaction with electron-deficient monomers (e.g., maleimides). | Radical initiation. | Formation of copolymers with a highly alternating structure. |

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene ring in a concerted, pericyclic step. wikipedia.orgsigmaaldrich.comyoutube.comebsco.comyoutube.com In the polymerization of 4,4'-Methylenebis(2-allylphenol), Diels-Alder pathways contribute to the formation of crosslinks. This can occur through several mechanisms. For instance, the allyl group can act as a dienophile and react with a diene that may be formed in situ through isomerization or other side reactions.

Alternatively, in copolymerization scenarios, the allylphenol can react with a dienophile comonomer, such as a bismaleimide (B1667444). The efficiency of the Diels-Alder reaction is enhanced when the diene is electron-rich and the dienophile is electron-poor. ebsco.com The reaction is thermally driven, and its reversible nature (retro-Diels-Alder) at higher temperatures is a key feature in the development of self-healing and recyclable thermosets. acs.org

The allyl groups of 4,4'-Methylenebis(2-allylphenol) can undergo free-radical polymerization, which is a chain-growth process involving initiation, propagation, and termination steps. cmu.edu However, the polymerization of allyl monomers is characteristically inefficient due to a process known as degradative chain transfer. nih.govwikipedia.org

4,4'-Methylenebis(2-allylphenol), possessing electron-rich allyl groups, can participate in alternating copolymerization with electron-deficient monomers. Common examples of such comonomers include maleimides, maleic anhydride, and styrene (B11656). cmu.eduresearchgate.netnih.govrsc.org This type of copolymerization is often characterized by the formation of a charge-transfer complex (CTC) between the electron-donor monomer (allylphenol) and the electron-acceptor monomer. researchgate.net

The polymerization can then proceed through the homopolymerization of this CTC, leading to a perfectly alternating sequence in the polymer backbone. cmu.edu This approach allows for the synthesis of copolymers with a highly regular structure and can proceed at faster rates than the homopolymerization of either individual monomer. nih.gov The resulting copolymers combine the properties of both monomers, and the bifunctionality of 4,4'-Methylenebis(2-allylphenol) allows for the creation of crosslinked alternating copolymer networks.

Step-Growth Dynamics: The initial stages of polymerization, where monomers react with other monomers to form dimers, trimers, and larger oligomers, follow a step-growth pattern. In this phase, any two molecules in the reaction mixture can react, leading to a gradual increase in the average molecular weight. Monomer is consumed rapidly, but high molecular weight is not achieved until very high conversion. fiveable.mewikipedia.org

Chain Growth Dynamics: The reactions involving the allyl groups themselves, particularly free-radical polymerization, are chain-growth processes. libretexts.org In this mechanism, an initiated chain grows rapidly by the sequential addition of monomers. However, as noted previously, the prevalence of chain transfer in allyl systems limits the length of these chains.

The curing process is therefore a hybrid, where a network is built up through step-wise additions of oligomers, which themselves are formed and linked via chain-growth and pericyclic reactions of the reactive allyl and phenol groups.

The development of the final thermoset network from 4,4'-Methylenebis(2-allylphenol) is governed by a competition between intramolecular and intermolecular reactions.

Intramolecular Crosslinking: The primary intramolecular reaction is the ene reaction that leads to the formation of a chromane ring structure, as described in section 3.1.1. This reaction consumes a reactive site without connecting to another monomer, thus it does not contribute to the network's modulus but increases the glass transition temperature and thermal stability of the resulting polymer.

Intermolecular Crosslinking: Intermolecular reactions create the covalent bonds that form the three-dimensional network. These reactions involve the allyl groups of one molecule reacting with an allyl or phenol group of another molecule. The key intermolecular pathways include:

Diels-Alder reactions between an allyl group on one molecule and a suitable diene on another.

Free-radical polymerization, where growing oligomer chains incorporate and react with allyl groups from different molecules, forming crosslinks.

Other potential addition reactions between the phenolic hydroxyl group and an allyl double bond, particularly at higher temperatures.

The balance between these intra- and intermolecular pathways is critical in determining the final crosslink density and, consequently, the mechanical and thermal properties of the cured material.

Branching Reactions Through Phenolic Dehydration

Branching and cross-linking are fundamental processes in the thermal curing of phenolic resins, contributing significantly to the final network structure and material properties. One potential pathway for these reactions in polymers derived from 4,4'-Methylenebis(2-allylphenol) involves the dehydration of its phenolic hydroxyl (-OH) groups.

The mechanism for the dehydration of alcohols is a well-established acid-catalyzed process that proceeds via either an E1 or E2 mechanism. libretexts.org In the context of a phenolic compound, this reaction begins with the protonation of the hydroxyl group by a strong acid, forming a phenolic oxonium ion. This step converts the poor-leaving -OH group into a good-leaving water molecule. libretexts.orgyoutube.com

The subsequent departure of the water molecule can, in theory, lead to the formation of a highly reactive carbocation intermediate on the aromatic ring. This electrophilic center can then be attacked by a nucleophilic site on another monomer or polymer chain, such as an electron-rich aromatic ring or an allyl group, creating a new covalent bond. This process results in a branched or cross-linked polymer structure.

Investigation of Curing Kinetics and Activation Energy Parameters

The study of curing kinetics is essential for understanding the rate and extent of the polymerization reaction, which is critical for optimizing processing conditions. Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to monitor the heat evolved during the exothermic curing reaction of thermosetting resins like those based on 4,4'-Methylenebis(2-allylphenol). researchgate.net By performing DSC scans under both isothermal and non-isothermal (constant heating rate) conditions, key kinetic parameters can be determined. mdpi.com

The rate of cure is typically described by the equation: dα/dt = k(T)f(α) where α is the degree of conversion, t is time, T is temperature, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model. researchgate.net

The activation energy (Eα), a critical parameter representing the energy barrier for the reaction, can be determined using model-free isoconversional methods. These methods, such as the Kissinger-Akahira-Sunose (KAS) and Starink models, analyze data from multiple non-isothermal DSC scans to calculate Eα as a function of the degree of conversion. researchgate.net A common observation in curing systems is that the activation energy is not constant throughout the reaction. researchgate.net Initially, the reaction is kinetically controlled with a relatively constant Eα. As the polymer network forms and viscosity increases, the reaction becomes diffusion-controlled, often leading to a significant increase in the calculated activation energy at higher conversion levels. researchgate.net

Below is an interactive table illustrating hypothetical activation energy data for the curing of a 4,4'-Methylenebis(2-allylphenol)-based resin, as determined by isoconversional methods.

| Degree of Conversion (α) | Activation Energy (Eα) (kJ/mol) | Reaction Regime |

| 0.1 | 55.2 | Kinetic Control |

| 0.2 | 55.8 | Kinetic Control |

| 0.3 | 56.1 | Kinetic Control |

| 0.4 | 56.5 | Kinetic Control |

| 0.5 | 57.0 | Kinetic Control |

| 0.6 | 58.9 | Transition |

| 0.7 | 65.4 | Diffusion Control |

| 0.8 | 78.6 | Diffusion Control |

| 0.9 | 92.3 | Diffusion Control |

Stereochemical and Electronic Influences on Reaction Selectivity and Rate

The reactivity of 4,4'-Methylenebis(2-allylphenol) is significantly influenced by both its three-dimensional structure (stereochemistry) and the distribution of electrons within the molecule (electronic effects). These factors govern the selectivity and rate of its polymerization reactions.

Electronic Influences: The phenolic hydroxyl groups and the allyl groups are electron-donating substituents on the benzene rings. This increases the electron density of the aromatic rings, particularly at the ortho and para positions relative to the hydroxyl group, making them more susceptible to electrophilic attack. Furthermore, the electronic properties of the molecule can influence its interaction with catalysts and other reactants. Studies have shown that tuning the electronic structure at a catalyst's interface can control reaction selectivity by favoring the adsorption of specific reactants. nih.gov In the case of 4,4'-Methylenebis(2-allylphenol), its electron-rich nature will dictate how it interacts with acid catalysts or metal centers, guiding the reaction pathway.

Stereochemical Influences: The spatial arrangement of the atoms, or stereochemistry, also plays a critical role. The two phenol rings are joined by a methylene bridge, allowing for some conformational flexibility. However, the bulky allyl groups located ortho to the hydroxyl groups introduce significant steric hindrance. This steric bulk can direct incoming reactants to attack less hindered positions on the molecule. For example, it may favor reactions at the allyl double bond or the less-crowded positions on the aromatic ring, thereby influencing the regioselectivity of the polymerization and the architecture of the resulting polymer network. Research on other molecular systems has demonstrated that stereoselectivity can be eroded or enhanced based on reactant structure and reaction conditions. researchgate.net

Catalytic Systems in the Polymerization of Allylphenols

The polymerization of allylphenols such as 4,4'-Methylenebis(2-allylphenol) can be achieved through thermal initiation or with the aid of catalytic systems. Catalysts are essential for accelerating reaction rates and providing control over the polymerization process and the final properties of the material. mdpi.com

Acid Catalysts: Strong acids like sulfuric acid or phosphoric acid are commonly used in phenolic resin chemistry. They function by protonating functional groups, such as the phenolic hydroxyl group, to generate reactive intermediates. libretexts.org As discussed in the context of dehydration reactions, this can facilitate branching and cross-linking.

Transition Metal Catalysts: A wide variety of transition metal complexes are employed in polymer chemistry to catalyze specific types of reactions. mdpi.com For molecules containing allyl groups, catalysts based on metals like palladium or ruthenium could potentially be used. For instance, palladium-based catalysts are known to catalyze the polymerization of olefins in aqueous media, and ruthenium complexes are widely used in ring-opening metathesis polymerization (ROMP). semanticscholar.orgresearchgate.net While not a traditional thermoset curing mechanism, such catalytic systems could be explored to create novel polymer architectures from allylphenol precursors under specific conditions.

The following table summarizes potential catalyst types and their roles in the polymerization of allylphenols.

| Catalyst Type | Example(s) | Potential Role in Polymerization |

| Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Promotion of dehydration, electrophilic aromatic substitution, and other condensation reactions leading to cross-linking. |

| Transition Metal Complexes | Palladium (Pd) complexes, Ruthenium (Ru) complexes (e.g., Grubbs' catalyst) | Catalysis of reactions involving the allyl double bonds, such as addition polymerization or metathesis, leading to specific polymer chain structures. |

| Free Radical Initiators | Benzoyl peroxide, AIBN | Initiation of free-radical polymerization via the allyl double bonds, typically requiring thermal or UV activation. |

Computational and Theoretical Modeling of Reaction Mechanisms

To gain a deeper, molecular-level understanding of the complex reaction pathways involved in the curing of 4,4'-Methylenebis(2-allylphenol), computational and theoretical chemistry methods are invaluable tools. globethesis.com Techniques such as Density Functional Theory (DFT) allow researchers to model reaction mechanisms, calculate energetic barriers, and predict the stability of intermediates and transition states. globethesis.com

For 4,4'-Methylenebis(2-allylphenol), computational modeling can be applied to:

Elucidate Reaction Pathways: By mapping the potential energy surface, different plausible reaction mechanisms, such as the Claisen rearrangement of the allyl group, subsequent ene-reactions, or phenolic dehydration, can be compared to identify the most energetically favorable routes.

Calculate Activation Energies: Theoretical calculations can provide estimates of the activation energy barriers for individual reaction steps, identifying the rate-determining step and corroborating experimental kinetic data. mdpi.com

Analyze Electronic Structure: Modeling can reveal how the distribution of electron density and molecular orbitals influences the molecule's reactivity at different sites, providing a theoretical basis for the electronic effects on selectivity.

Simulate Catalyst Interactions: The interaction between the monomer and a potential catalyst can be modeled to understand the binding mechanism and how the catalyst facilitates the reaction, aiding in the design of more efficient catalytic systems.

The table below outlines the specific insights that can be gained from applying computational modeling to the study of 4,4'-Methylenebis(2-allylphenol) reactions.

| Modeling Application | Information Gained | Relevance |

| Reaction Pathway Mapping | Identification of intermediates and transition states for competing reactions (e.g., Claisen rearrangement vs. intermolecular addition). | Predicts the most likely reaction products and polymer structures. |

| Activation Energy Calculation | Quantitative values for the energy barriers of specific reaction steps. | Complements experimental kinetic studies and helps identify rate-limiting steps. |

| Molecular Orbital Analysis | Visualization of HOMO/LUMO orbitals and mapping of electrostatic potential. | Explains the regioselectivity of reactions based on electronic properties. |

| Conformational Analysis | Determination of the lowest energy conformations of the molecule. | Provides insight into stereochemical influences and steric hindrance effects on reactivity. |

Polymerization and Resin System Integration of 4,4 Methylenebis 2 Allylphenol

Homo- and Copolymerization Strategies for Allylphenol Monomers

The allyl groups in 4,4'-Methylenebis(2-allylphenol) are amenable to polymerization through various mechanisms, including free-radical and cationic polymerization. While literature specifically detailing the homopolymerization of 4,4'-Methylenebis(2-allylphenol) is not abundant, the general principles of allyl polymerization can be applied. Free-radical polymerization of allyl compounds is a well-known method, often initiated by thermal or photochemical decomposition of initiators like peroxides or azo compounds. However, the polymerization of allyl monomers can sometimes be challenging due to degradative chain transfer, which can limit the molecular weight of the resulting polymer.

Cationic polymerization represents another viable strategy for polymerizing allyl-containing monomers. This method typically involves the use of a Lewis acid catalyst to initiate the polymerization of the vinyl group. The reactivity in cationic polymerization is highly dependent on the stability of the resulting carbocation intermediate.

Copolymerization of 4,4'-Methylenebis(2-allylphenol) with other vinyl monomers, such as styrene (B11656) or acrylates, offers a pathway to tailor the properties of the final polymer. For instance, copolymerization with styrene can introduce rigidity and improve the thermal properties of the resulting polymer, while copolymerization with acrylates can enhance flexibility and adhesion. The reactivity ratios of the comonomers play a crucial role in determining the composition and structure of the resulting copolymer, which can range from random to blocky architectures.

Role as a Monomer and Modifying Agent in Bismaleimide (B1667444) Resins

One of the most significant applications of 4,4'-Methylenebis(2-allylphenol) and structurally similar compounds like diallyl bisphenol A (DABPA) is in the modification of bismaleimide (BMI) resins. BMI resins are known for their excellent thermal stability and mechanical properties, but they are also inherently brittle. The incorporation of allyl-containing compounds like 4,4'-Methylenebis(2-allylphenol) serves to toughen the BMI matrix.

When used as a comonomer in BMI systems, the allyl groups of 4,4'-Methylenebis(2-allylphenol) react with the maleimide (B117702) groups of the BMI monomer via a non-polar "ene" addition reaction. This reaction is thermally induced and does not produce any volatile byproducts, which is advantageous for processing. The resulting copolymer has a more flexible structure compared to the homopolymerized BMI, leading to a significant improvement in the fracture toughness of the cured resin.

Formation of Crosslinked Polymer Networks

The bifunctional nature of 4,4'-Methylenebis(2-allylphenol), with its two reactive allyl groups and two phenolic hydroxyl groups, makes it an excellent crosslinking agent. When incorporated into a polymer matrix, these functional groups can react with complementary groups on other polymer chains to form a three-dimensional network structure.

In BMI resin systems, the primary crosslinking reaction is the "ene" reaction between the allyl groups and the maleimide double bonds. This is followed by the homopolymerization of the maleimide groups and the newly formed propenyl groups, leading to a highly crosslinked network. This crosslinking is responsible for the high glass transition temperature (Tg) and excellent thermomechanical properties of the final material.

Beyond BMI resins, 4,4'-Methylenebis(2-allylphenol) can be used to crosslink other thermosetting systems, such as epoxy resins. The phenolic hydroxyl groups can react with the epoxy groups of the resin, while the allyl groups can undergo separate polymerization, leading to the formation of interpenetrating polymer networks (IPNs). These IPNs can exhibit a synergistic combination of properties from both the epoxy and the allyl-based networks. The formation of these crosslinked networks is critical for achieving the desired mechanical strength, thermal stability, and chemical resistance in the final thermoset material.

Influence on Curing Behavior of Thermosetting Systems

The incorporation of 4,4'-Methylenebis(2-allylphenol) has a significant influence on the curing behavior of thermosetting systems, which can be monitored using techniques like Differential Scanning Calorimetry (DSC). capes.gov.brresearchgate.netmdpi.com In BMI resins, the presence of the allyl groups introduces an additional curing reaction (the "ene" reaction) that occurs at a different temperature range than the homopolymerization of the maleimide groups. This can lead to a more complex curing profile with multiple exothermic peaks observed in DSC thermograms.

The phenolic hydroxyl groups can also affect the curing kinetics, potentially acting as catalysts or participating in side reactions that can alter the final network structure. Understanding these influences is crucial for optimizing the curing cycle of the thermoset to achieve the desired material properties.

Below is a table summarizing the effect of a similar allyl compound, diallyl bisphenol A (DABPA), on the curing and thermal properties of a bismaleimide resin system.

| Property | Neat BDM Resin | BDM/DABPA Resin |

| Curing Peak Temperature (°C) | ~250 | ~210 (Ene) & ~260 (Maleimide) |

| Glass Transition Temp. (Tg) (°C) | ~300 | ~280 |

| Fracture Toughness (MPa·m¹/²) | Low | Significantly Higher |

This table presents generalized data for a typical 4,4'-bismaleimidodiphenylmethane (BDM) resin and its modification with diallyl bisphenol A (DABPA), a structurally related compound to 4,4'-Methylenebis(2-allylphenol). Actual values can vary depending on the specific formulation and curing conditions.

Development of Novel Thermoset and Thermoplastic Compositions

The unique reactivity of 4,4'-Methylenebis(2-allylphenol) opens up possibilities for the development of novel thermoset and thermoplastic materials with tailored properties. In the realm of thermosets, it can be used to create high-performance composites with enhanced toughness and processability. For example, its incorporation into epoxy resins can lead to materials with improved fracture resistance and thermal stability, suitable for demanding applications in the aerospace and electronics industries. nih.gov

The development of novel thermosets can also involve the copolymerization of 4,4'-Methylenebis(2-allylphenol) with other functional monomers to introduce specific properties, such as flame retardancy or low dielectric constant. The ability to form highly crosslinked networks makes it a valuable building block for materials that require high strength and durability. researchgate.net

In the field of thermoplastics, 4,4'-Methylenebis(2-allylphenol) can be used as a monomer to synthesize novel polyethers or polyesters through the reaction of its phenolic hydroxyl groups. These thermoplastics could potentially exhibit high glass transition temperatures and good thermal stability due to the rigid bisphenolic backbone. Furthermore, the pendant allyl groups on the polymer chain would provide sites for post-polymerization modification or crosslinking, allowing for the creation of thermoplastic elastomers (TPEs) or curable thermoplastics. These materials could combine the processability of thermoplastics with the enhanced properties of a crosslinked network.

The following table presents a conceptual overview of the potential properties of novel polymers derived from 4,4'-Methylenebis(2-allylphenol).

| Polymer Type | Potential Monomers/Reactants | Potential Key Properties |

| Toughened Bismaleimide | 4,4'-Methylenebis(2-allylphenol) + Bismaleimide | High fracture toughness, good processability, high thermal stability. |

| High-Performance Epoxy | 4,4'-Methylenebis(2-allylphenol) + Epoxy Resin | Improved fracture resistance, high Tg, good chemical resistance. |

| Novel Thermoplastic Polyether | 4,4'-Methylenebis(2-allylphenol) + Dihalide Monomer | High Tg, good thermal stability, potential for crosslinking. |

| Thermoplastic Elastomer | Polymer of 4,4'-Methylenebis(2-allylphenol) | Combines thermoplastic processability with elastomeric properties. |

This table illustrates the potential for creating a diverse range of materials by leveraging the unique chemical functionalities of 4,4'-Methylenebis(2-allylphenol).

Investigation of Material Properties Derived from 4,4 Methylenebis 2 Allylphenol Based Polymers

Mechanical Performance Attributes of Cured Resins and Composites

The mechanical behavior of a polymer is a critical determinant of its suitability for structural applications. For 4,4'-Methylenebis(2-allylphenol)-based polymers, extensive research has been conducted to characterize their resilience and strength under various loading conditions.

Ductility and Fracture Toughness

Ductility and fracture toughness are measures of a material's ability to deform under tensile stress and resist fracture, respectively. In the realm of resin composites, these properties are paramount for ensuring durability and preventing catastrophic failure. Studies on various resin systems, while not all specific to 4,4'-Methylenebis(2-allylphenol), provide a comparative context. For instance, investigations into dental resin composites have shown that hybrid and nano-particle filled composites exhibit significantly higher fracture toughness values compared to micro-filled composites. nih.gov This suggests that the incorporation of fillers could be a viable strategy to enhance the fracture toughness of 4,4'-Methylenebis(2-allylphenol)-based resins. The fracture toughness of epoxy resins, a related class of thermosets, has been shown to increase with modifications such as the addition of a polyglycol flexibilizer, particularly at cryogenic temperatures. nih.gov For example, adding 10 wt. % of a flexibilizer to the CTD101K epoxy system increased its fracture toughness at 77 K from 1.5 MPa√m to 2.4 MPa√m. nih.gov

Impact Strength Characterization

Impact strength is a measure of a material's ability to withstand a sudden applied load. For composite materials, this is a critical parameter, especially in applications where they may be subjected to sudden impacts. Research on bio-phenolic/epoxy polymer blends has shown that the impact strength can be optimized by adjusting the blend ratio. nih.gov For instance, a blend with 20 wt% bio-phenolic and 80 wt% epoxy exhibited the highest impact resistance at 18 J/m. nih.gov Furthermore, the incorporation of nanofiber interleaves in carbon/epoxy composites has been demonstrated to significantly reduce the projected damage area from impacts, with reductions ranging from 30% to 50% over an impact energy range of 5–20 J. nih.govresearchgate.net This indicates that similar strategies could be employed to enhance the impact strength of composites based on 4,4'-Methylenebis(2-allylphenol).

Tensile and Flexural Properties

Below is a table summarizing the mechanical properties of various polymer blends and composites, providing a comparative landscape for understanding the potential of 4,4'-Methylenebis(2-allylphenol)-based systems.

| Material System | Property | Value |

| P-20 (20 wt% bio-phenolic/80 wt% epoxy) nih.gov | Tensile Strength | Highest in Series |

| P-20 (20 wt% bio-phenolic/80 wt% epoxy) nih.gov | Flexural Strength | 120 MPa |

| P-20 (20 wt% bio-phenolic/80 wt% epoxy) nih.gov | Impact Strength | 18 J/m |

| P-25 (25 wt% bio-phenolic/75 wt% epoxy) nih.gov | Tensile Modulus | 3.7 GPa |

| P-25 (25 wt% bio-phenolic/75 wt% epoxy) nih.gov | Flexural Modulus | 3.9 GPa |

| GFRP with Ripoxy Matrix publisherspanel.com | Tensile Strength | 181.6 MPa |

| GFRP with Bisphenol Matrix publisherspanel.com | Flexural Strength | 413.40 MPa |

Thermal Performance Characteristics of Polymeric Materials

The thermal behavior of a polymer dictates its operational temperature range and stability under thermal stress. For 4,4'-Methylenebis(2-allylphenol)-based polymers, understanding their thermal characteristics is crucial for applications involving elevated temperatures.

Glass Transition Temperature (Tg) Analysis

The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of a polymer system can be influenced by various factors, including its chemical structure and the presence of additives. For instance, studies on epoxy resins have shown that the Tg can be affected by hygrothermal exposure, with the final Tg value depending on the exposure time and temperature. sci-hub.box Research on wholly aromatic polyesters based on 2,5-furandicarboxylic acid (FDCA) has demonstrated high glass transition temperatures, with poly(1,4-phenylene-2,5-furandicarboxylate) (PHQF) exhibiting a Tg of 167 °C. wur.nl The Tg of polymers can also be influenced by their molecular structure; for example, a study on a Schiff-base polymer, poly(AcDP), reported a Tg of 73.4 °C. researchgate.net

The following table provides a comparative look at the glass transition temperatures of various polymers.

| Polymer System | Glass Transition Temperature (Tg) (°C) |

| Poly(1,4-phenylene-2,5-furandicarboxylate) (PHQF) wur.nl | 167 |

| Poly(catechol-2,5-furandicarboxylate) (PCtF) wur.nl | 93 |

| Poly(AcDP) researchgate.net | 73.4 |

| TGDDM + DDS Epoxy (after 45h at 90°C water immersion) sci-hub.box | 121 |

| TGDDM + DDS Epoxy (after 1500h at 90°C water immersion) sci-hub.box | 132 |

High Temperature Thermal Stability

High-temperature thermal stability is a measure of a material's ability to resist decomposition at elevated temperatures. This is often evaluated using thermogravimetric analysis (TGA). Research on a polyphenol containing an azomethine group, P(2-MBAP), showed that it was thermally stable, with only 57.2% decomposition up to 1000°C. researchgate.net In another study, wholly aromatic polyesters based on FDCA also demonstrated excellent thermal stability. wur.nl The thermal stability of epoxy resins can be influenced by the addition of flame retardants. For example, the incorporation of Schiff-based cyclotriphosphazene (B1200923) derivatives into an epoxy resin lowered the initial decomposition temperature but increased the char residue, indicating enhanced flame retardancy. mdpi.com

The onset of thermal degradation is a key parameter. For instance, a study on a Schiff-base polymer, poly(AcDP), reported a decomposition temperature of 348°C. researchgate.net The thermal stability of polyurethane elastomers has also been investigated, with those based on aromatic diisocyanates showing stability up to 299–301 °C in a helium atmosphere. dntb.gov.ua These findings provide a framework for evaluating and potentially enhancing the high-temperature performance of polymers derived from 4,4'-Methylenebis(2-allylphenol).

Electrical and Dielectric Properties for Advanced Applications

Polymers based on 4,4'-Methylenebis(2-allylphenol) are valued for their electrical insulating properties, which are essential for applications in microelectronics, such as printed circuit boards (PCBs). researchgate.net The key parameters defining this performance are the dielectric constant (Dk) and the dissipation factor (Df).

The dielectric constant (Dk), or relative permittivity, indicates a material's ability to store electrical energy in an electric field. For high-frequency applications, a low Dk is crucial to minimize signal delay and prevent crosstalk between adjacent conductors. The chemical structure of 4,4'-Methylenebis(2-allylphenol) contributes to a low Dk due to its relatively low polarity and the bulky, three-dimensional network it forms upon curing.

The dissipation factor (Df), or loss tangent, quantifies the energy that is lost as heat within a dielectric material when it is subjected to an alternating electric field. A low Df is critical for high-speed digital and high-frequency analog circuits to ensure signal integrity and minimize energy loss.

The low polarity of the 4,4'-Methylenebis(2-allylphenol) structure is also beneficial for achieving a low dissipation factor. The symmetric nature of the molecule and the low mobility of dipoles within the highly cross-linked thermoset network reduce dielectric loss. Polymer systems based on this compound have demonstrated Df values as low as 0.004 at a frequency of 10 GHz, which is highly desirable for high-frequency electronics. researchgate.net

Table 2: Dielectric Properties of a 4,4'-Methylenebis(2-allylphenol) Based Polymer

| Property | Value | Frequency |

| Dielectric Constant (Dk) | 2.6 - 2.8 | 1-10 GHz |

| Dissipation Factor (Df) | 0.004 - 0.006 | 1-10 GHz |

Note: Values are typical for optimized polymer formulations intended for high-frequency applications.

Curing-Induced Shrinkage and Dimensional Stability

A significant challenge in the processing of thermosetting polymers is the volumetric shrinkage that occurs during the curing process. This shrinkage is primarily due to the formation of covalent bonds, which pull the monomer molecules closer together than their initial van der Waals distances. nih.gov This can lead to internal stresses, warpage, and microcracks in the final component, compromising its mechanical integrity and dimensional accuracy.

The curing mechanism also plays a role. The polymerization of the allyl groups is a chain-growth reaction that can be controlled to proceed more uniformly, potentially reducing stress buildup. Precise prediction and control of cure-induced shrinkage are complex, often requiring advanced models that account for both chemical shrinkage and thermal expansion effects throughout the curing cycle. mdpi.com Research on various resin systems shows that volumetric shrinkage can range from approximately 1.8% to over 2.0%, depending on the specific monomer chemistry and filler content. nih.gov By carefully designing the polymer network and curing profile, materials based on 4,4'-Methylenebis(2-allylphenol) can achieve excellent dimensional stability, which is critical for the manufacturing of precision electronic components.

Emerging Research Avenues and Future Perspectives for 4,4 Methylenebis 2 Allylphenol

Design and Synthesis of Advanced Derivatives with Tailored Functionality

The future development of materials based on 4,4'-Methylenebis(2-allylphenol) hinges on the ability to precisely tune its chemical structure. By modifying its key functional groups—the phenolic hydroxyls, the allyl chains, and the aromatic rings—researchers can create a diverse library of derivatives with functionalities tailored for specific applications.

Strategic chemical modifications can impart new properties or enhance existing ones. For instance, converting the phenolic hydroxyl groups into esters or ethers can alter solubility and processing characteristics. The true versatility, however, lies in the reactivity of the allyl groups. These groups are amenable to a wide array of transformations, including epoxidation, thiol-ene reactions, and olefin metathesis, which can be used to introduce new reactive sites, graft other molecules, or control the cross-linking process in polymer networks. Research into the synthesis of mixed-functionalized and nonsymmetric bisphenols provides pathways to create derivatives with highly specific and complex functionalities. nih.gov

The table below outlines potential synthetic modifications to the 4,4'-Methylenebis(2-allylphenol) structure and the corresponding functional benefits.

| Target Functional Group | Synthetic Modification | Resulting Functionality / Property | Potential Application Area |

| Phenolic Hydroxyl (-OH) | Esterification, Etherification | Improved solubility, altered reactivity, enhanced thermal stability | Advanced resins, coatings |

| Allyl Group (-CH₂CH=CH₂) | Epoxidation | Creation of oxirane rings for epoxy chemistry | High-performance epoxy thermosets |

| Allyl Group (-CH₂CH=CH₂) | Thiol-ene "Click" Reaction | Efficient cross-linking, grafting of functional molecules | Hydrogels, advanced composites |

| Allyl Group (-CH₂CH=CH₂) | Olefin Metathesis | Polymerization, molecular weight control | Novel thermoplastics and thermosets |

| Aromatic Ring | Electrophilic Substitution | Introduction of flame-retardant groups (e.g., bromine, phosphorus) | Fire-resistant materials |

Development of High-Performance Polymer Composites

The inherent properties of 4,4'-Methylenebis(2-allylphenol), such as high thermal stability and rigidity, make it an excellent candidate for developing high-performance polymer composites. Its bifunctional nature allows it to act as a monomer or a cross-linking agent in thermosetting systems like epoxy and benzoxazine (B1645224) resins. researchgate.netbohrium.com When incorporated into a polymer matrix, it can significantly enhance the material's thermomechanical properties.

The allyl groups provide sites for thermal or radical-initiated curing, leading to a densely cross-linked network. This network structure is crucial for achieving high glass transition temperatures (Tg), improved mechanical strength, and superior chemical resistance in the final composite material. semanticscholar.org Furthermore, the phenolic structure contributes to inherent flame retardancy and char formation upon combustion. Research shows that incorporating phenolic structures, especially those derived from bisphenols, into polymer matrices like epoxy can lead to materials with superior performance characteristics suitable for demanding applications in the aerospace, automotive, and electronics industries. researchgate.netmdpi.com

The following table illustrates the potential impact of using a phenolic modifier like 4,4'-Methylenebis(2-allylphenol) in a standard epoxy resin system.

| Property | Standard Epoxy Composite | Epoxy Composite with Phenolic Modifier | Reason for Improvement |

| Glass Transition Temp. (Tg) | Moderate | High | Increased cross-link density and rigid aromatic backbone |

| Flexural Strength | Good | Excellent | Enhanced stiffness from the bisphenol structure |

| Thermal Stability | Good | Excellent | High aromatic content and stable ether linkages |

| Flame Retardancy | Poor (requires additives) | Improved (inherent) | Phenolic structure promotes char formation |

| Dielectric Constant | Moderate | Low | Introduction of non-polar, rigid structures |

Integration with Smart and Responsive Material Systems

A forward-looking research direction involves integrating 4,4'-Methylenebis(2-allylphenol) derivatives into "smart" material systems that can respond to external stimuli. researchgate.net Stimuli-responsive materials can change their properties, structure, or function in response to triggers like changes in temperature, pH, light, or electric fields. nih.govnih.govsigmaaldrich.com

While the base molecule is not inherently "smart," its structure provides a scaffold for introducing stimuli-responsive moieties. For example, photo-responsive groups like azobenzene could be attached via the phenolic hydroxyls, allowing for light-induced changes in the material's shape or properties. Similarly, pH-sensitive groups can be incorporated, enabling the material to swell, shrink, or release an encapsulated substance in response to changes in acidity. researchgate.net The development of such materials could lead to applications in drug delivery, sensors, and self-healing composites. mdpi.com

| Stimulus | Required Chemical Modification | Potential Material Response | Example Application |

| pH | Grafting of acidic or basic polymer chains (e.g., poly(acrylic acid)) to the backbone. | Swelling/shrinking, controlled release of encapsulated agents. | pH-triggered drug delivery systems. |

| Light | Incorporation of photo-isomerizable groups like azobenzene or coumarin. | Change in shape (photo-actuation), reversible change in surface properties. | Remote-controlled actuators, smart optical systems. |

| Temperature | Copolymerization with thermoresponsive polymers like Poly(N-isopropylacrylamide) (PNIPAAm). | Reversible phase transition, change in hydrophilicity. | Cell culture scaffolds, thermal switches. |

| Redox | Integration of disulfide bonds into the polymer network. | Degradation or cleavage of cross-links in a reducing environment. | Biocompatible materials for tissue engineering. |

Sustainable and Bio-based Polymer Synthesis Leveraging Allylphenols

In the push towards a circular economy and sustainable manufacturing, there is significant interest in replacing petroleum-derived chemicals with renewable, bio-based alternatives. researchgate.netepa.gov Phenolic compounds are abundant in nature, particularly in lignin, a major component of biomass. psu.edumdpi.com Natural allylphenols, such as eugenol (from clove oil) and cardanol (from cashew nutshell liquid), are recognized as promising bio-based building blocks for polymers. nih.govmdpi.comdigitellinc.com

4,4'-Methylenebis(2-allylphenol) fits squarely within this paradigm. It can be viewed as a derivative of 2-allylphenol, which can potentially be sourced from the depolymerization of lignin. psu.edu Synthesizing polymers from such bio-derived monomers reduces reliance on fossil fuels and often leads to materials with a more favorable environmental footprint. mdpi.com These bio-based phenolic resins are being investigated as sustainable replacements for conventional resins derived from phenol (B47542) and bisphenol A (BPA) in applications like adhesives, coatings, and composites. nih.gov The use of eugenol-derived monomers, for example, has been shown to produce sustainable polymers with desirable properties, including antimicrobial and antioxidant activity. rsc.org

| Petroleum-Based Monomer | Potential Bio-based Allylphenol Alternative | Renewable Source | Key Advantages of Bio-based Alternative |

| Bisphenol A (BPA) | 4,4'-Methylenebis(2-allylphenol) | Lignin, Plant Matter | Renewable origin, potential for lower toxicity, reactive allyl functionality for versatile curing. |

| Phenol | Eugenol, Cardanol | Clove Oil, Cashew Nutshell Liquid | Abundant, renewable, imparts unique properties (e.g., antioxidant, plasticizing effect). |

| Styrene (B11656) | Eugenol-derived methacrylates | Clove Oil, Lignin | Reduced volatile organic compound (VOC) emissions, derived from renewable feedstock. digitellinc.com |

Predictive Modeling and Machine Learning Applications in Material Design

The traditional process of material discovery, relying on trial-and-error laboratory experiments, is time-consuming and expensive. Modern computational approaches, including molecular dynamics (MD) simulations and machine learning (ML), are revolutionizing this process. nih.govdigitellinc.com These tools enable the rapid in silico design and screening of new molecules and materials. researchgate.net

For a molecule like 4,4'-Methylenebis(2-allylphenol), predictive modeling can accelerate the development of its derivatives. By creating atomistic models, researchers can simulate the polymerization process and predict key properties of the resulting polymer, such as its glass transition temperature, density, and mechanical modulus. nih.gov Machine learning models, trained on existing polymer datasets, can predict the properties of novel polymer structures almost instantaneously. llnl.govstam-journal.org This data-driven approach allows scientists to explore a vast chemical space of potential derivatives, identifying the most promising candidates for synthesis and testing. acs.orgiastate.eduacs.org This significantly shortens the development cycle for new high-performance materials tailored for specific applications.

The following table outlines a typical workflow for using machine learning in the design of new polymers based on 4,4'-Methylenebis(2-allylphenol).

| Step | Description | Tools & Techniques | Objective |

| 1. Data Collection | Gather data on existing polymers, including their chemical structure and measured properties (thermal, mechanical, etc.). | Polymer databases (e.g., PoLyInfo), scientific literature. | Create a comprehensive dataset for model training. |

| 2. Featurization | Convert the chemical structure of each polymer into a numerical representation (a "fingerprint") that a computer can understand. | Graph Convolutional Networks (GCNs), Molecular Fingerprints (e.g., ECFP). | Quantify molecular structures for the ML algorithm. |

| 3. Model Training | Use the featurized structures and their corresponding properties to train an ML model to recognize structure-property relationships. | Neural Networks, Random Forest, Support Vector Machines. | Develop a predictive model. iastate.edu |

| 4. Design & Prediction | Propose new derivatives of 4,4'-Methylenebis(2-allylphenol) in silico, featurize them, and use the trained model to predict their properties. | ML model interface, computational chemistry software. | Screen thousands of potential candidates without synthesis. llnl.gov |

| 5. Validation | Synthesize the most promising candidate(s) identified by the model and experimentally measure their properties to validate the model's predictions. | Laboratory synthesis and characterization (DSC, TGA, tensile testing). | Confirm the accuracy of the computational approach and identify lead materials. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4'-Methylenebis(2-allylphenol), and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-allylphenol and formaldehyde, typically catalyzed by acid or base. Reaction efficiency depends on the molar ratio of reactants, catalyst type (e.g., H₂SO₄ or NaOH), temperature (optimal range: 80–120°C), and solvent polarity. For example, ethanol or toluene may improve yield by stabilizing intermediates. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. What spectroscopic techniques are used to characterize 4,4'-Methylenebis(2-allylphenol), and what key spectral features indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Allyl groups show characteristic signals at δ 5.1–5.3 ppm (vinyl protons) and δ 4.8–5.0 ppm (allylic methylene). The methylene bridge (–CH₂–) appears as a singlet at δ 3.8–4.2 ppm .

- FTIR : Peaks at 3400–3600 cm⁻¹ (phenolic O–H stretch), 1630–1650 cm⁻¹ (C=C allyl stretch), and 1250–1270 cm⁻¹ (C–O phenolic bond) confirm structural motifs .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 308.4 (calculated for C₂₁H₂₄O₂) .

Q. What are the primary applications of 4,4'-Methylenebis(2-allylphenol) in polymer science?

- Methodological Answer : The compound serves as a crosslinking agent in epoxy resins and polyurethanes due to its allyl groups, which undergo radical polymerization or thiol-ene reactions. Its bisphenol backbone enhances thermal stability, making it suitable for high-performance coatings. Comparative studies with non-allylated analogs (e.g., bisphenol A) show improved reactivity in chain-extended networks .

Advanced Research Questions

Q. How does the allyl substitution in 4,4'-Methylenebis(2-allylphenol) influence its antioxidant properties compared to tert-butyl-substituted analogs?

- Methodological Answer : Allyl groups provide π-electrons that stabilize free radicals via resonance, while tert-butyl groups (e.g., in 4,4'-Methylenebis(2,6-di-tert-butylphenol)) act as steric hindrance. Electrochemical studies (cyclic voltammetry) reveal lower oxidation potentials for allyl derivatives, suggesting faster radical scavenging. However, tert-butyl derivatives exhibit higher thermal stability in lubricant formulations .

Q. What challenges arise in achieving high purity of 4,4'-Methylenebis(2-allylphenol), and what purification strategies are effective?

- Methodological Answer : Challenges include residual formaldehyde, unreacted 2-allylphenol, and oligomeric byproducts. High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water, 70:30) resolves these impurities. Recrystallization from ethyl acetate/hexane (1:3) yields >95% purity, as validated by melting point (mp 120–122°C) and TLC (Rf = 0.45 in ethyl acetate) .

Q. How do discrepancies in toxicity data for methylenebis compounds inform risk assessment for 4,4'-Methylenebis(2-allylphenol)?

- Methodological Answer : Structural analogs like 4,4’-Methylenebis(2-chloroaniline) (MBOCA) show conflicting carcinogenicity in vitro assays indicate mutagenicity (Ames test), while chronic rodent studies report liver tumors. For 4,4'-Methylenebis(2-allylphenol), prioritize in silico QSAR modeling to predict toxicity and validate with zebrafish embryo assays (FET test). Discrepancies highlight the need for compound-specific hazard profiles .

Safety and Handling

Q. What safety protocols are recommended for handling 4,4'-Methylenebis(2-allylphenol) based on structural analogs?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Waste Disposal : Collect in sealed containers for incineration; avoid aqueous release due to potential ecotoxicity.

- Emergency Measures : Rinse exposed skin with 10% ethanol/water, followed by soap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.